molecular formula C15H16F2N2O2S B10952130 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B10952130
M. Wt: 326.4 g/mol
InChI Key: OFVOCTSMRMAQSU-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Materials Science: It can be used in the development of new materials with unique properties.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H16F2N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H16F2N2O2S/c16-14(17)21-10-6-7-11-12(8-10)22-15(18-11)19-13(20)9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,18,19,20)

InChI Key

OFVOCTSMRMAQSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F

Origin of Product

United States

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